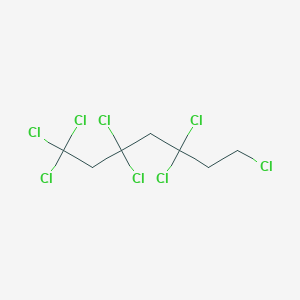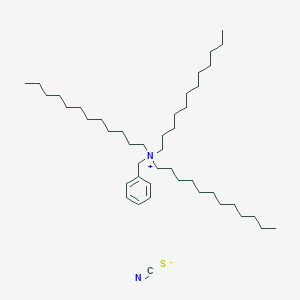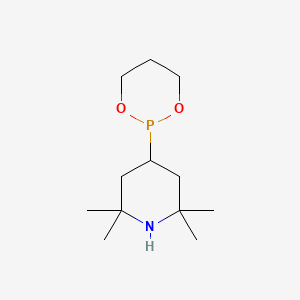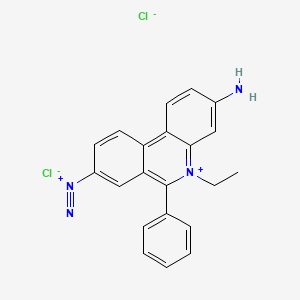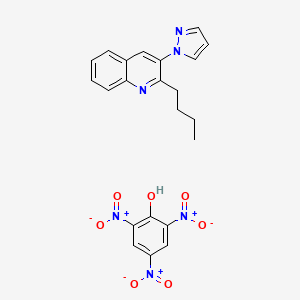![molecular formula C20H36O6Si B14498365 {3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane CAS No. 63074-05-5](/img/structure/B14498365.png)
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane is an organosilicon compound that features both phenoxy and silane functional groupsIts unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane typically involves the reaction of 3-chloropropyltriethoxysilane with 2-(diethoxymethyl)phenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion displaces the chloride ion from the silane compound. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically purified using distillation or chromatography to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form cross-linked polymeric structures.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often performed in the presence of catalysts such as acids or bases to accelerate the reaction.
Substitution: Requires electrophilic reagents like nitric acid for nitration or halogens for halogenation
Major Products
Hydrolysis: Produces silanols and eventually siloxane polymers.
Condensation: Forms cross-linked siloxane networks.
Substitution: Yields substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of siloxane-based materials, which are employed in coatings, adhesives, and sealants.
Chemistry: Serves as a reagent for the functionalization of surfaces and the modification of polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a coupling agent to improve the adhesion of organic materials to inorganic surfaces
Mecanismo De Acción
The mechanism of action of {3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silane group hydrolyzes to form silanols, which can then condense to form stable siloxane linkages. These reactions are crucial for the compound’s ability to modify surfaces and create cross-linked polymeric structures. The phenoxy group can also participate in various electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: An organosilicon compound with similar hydrolyzable siloxane bonds but lacks the phenoxy group.
(3-Aminopropyl)triethoxysilane: Contains an amine group instead of a phenoxy group, making it useful for different types of surface modifications and applications
Uniqueness
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane is unique due to the presence of both phenoxy and silane functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. The phenoxy group provides additional reactivity and the potential for further functionalization, making it a versatile compound for various applications .
Propiedades
Número CAS |
63074-05-5 |
|---|---|
Fórmula molecular |
C20H36O6Si |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
3-[2-(diethoxymethyl)phenoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C20H36O6Si/c1-6-21-20(22-7-2)18-14-11-12-15-19(18)23-16-13-17-27(24-8-3,25-9-4)26-10-5/h11-12,14-15,20H,6-10,13,16-17H2,1-5H3 |
Clave InChI |
CZURUFHIGADCQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=CC=C1OCCC[Si](OCC)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
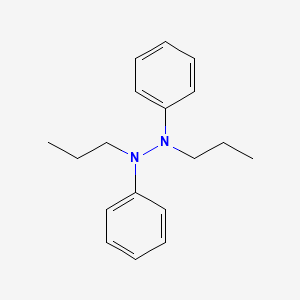
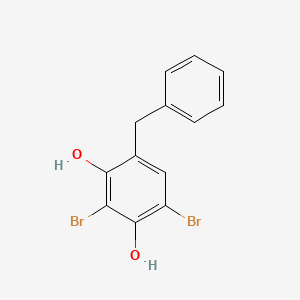
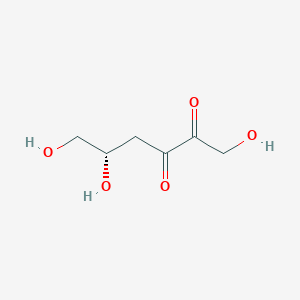
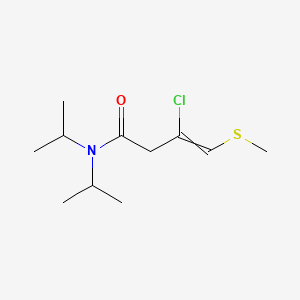
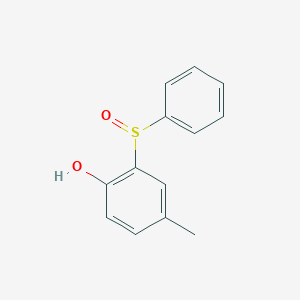
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
